

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Fluorothioanisole

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Compound of Interest

Compound Name: 2-Fluorothioanisole

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These application notes provide an overview and detailed protocols for several key palladium-catalyzed cross-coupling reactions utilizing **2-fluorothioanisole** as a key building block. The methodologies described herein are foundational for the synthesis of complex aromatic structures, which are of significant interest in medicinal chemistry and materials science. The inclusion of the fluorine and methylthio- substituents on the aromatic ring makes **2-fluorothioanisole** a versatile substrate for creating novel compounds with potentially unique biological and physical properties.

The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, as well as C-H activation reactions involving **2-fluorothioanisole**. The experimental conditions and expected outcomes are based on established palladium catalysis literature for similar aryl halides and sulfides.

Suzuki-Miyaura Coupling of 2-Fluorothioanisole

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.^[1] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.

General Reaction Scheme:

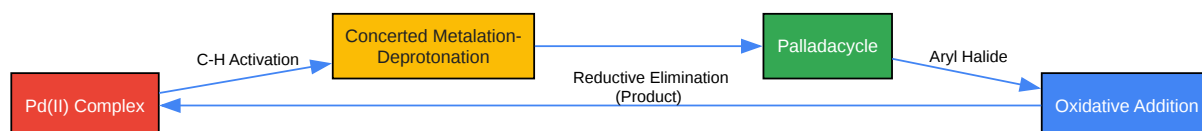
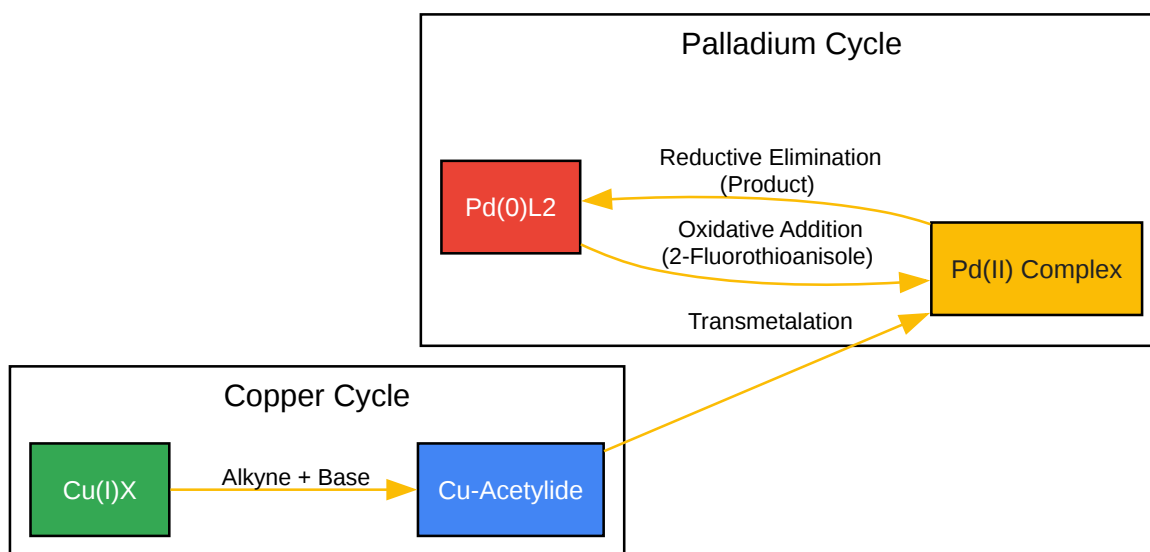
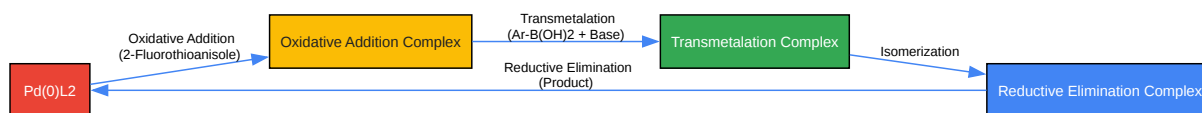
Quantitative Data Summary:

| Entry | Arylboronic Acid (R) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|-------|-----------------------------|--|---------------|--------------------------------------|---------------------------|-----------|----------|-----------|
| 1 | Phenylboronic acid | Pd(OAc) ₂ (2) | SPhos (4) | K ₃ PO ₄ (2) | Toluene /H ₂ O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd ₂ (dba) ₃ (1) | XPhos (3) | CS ₂ CO ₃ (2) | 1,4-Dioxane | 110 | 16 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh ₃) ₄ (3) | - | K ₂ CO ₃ (2.5) | DMF/H ₂ O | 90 | 24 | 75 |

Experimental Protocol:

A flame-dried Schlenk tube is charged with **2-fluorothioanisole** (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (as specified in the table), ligand (as specified), and base (as specified). The tube is evacuated and backfilled with argon three times. The specified solvent is then added via syringe. The reaction mixture is stirred and heated to the temperature indicated in the table for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle:



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References

- 1. Dialkylzinc-mediated cross-coupling reactions of perfluoroalkyl and perfluoroaryl halides with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
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